molecular formula C16H21F3N2O4S B2554357 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1351594-64-3

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2554357
CAS No.: 1351594-64-3
M. Wt: 394.41
InChI Key: COPGMLZPFVGLHF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperidine-4-carboxamide core, which is recognized as a privileged structure in the development of novel bioactive compounds . The scaffold is metabolically stable and is often investigated as a potential bioisostere for piperazine rings, with the carbonyl group enabling key interactions, such as hydrogen bonding, with biological targets . The structure is further functionalized with a 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl chain, which may influence the compound's pharmacodynamics and pharmacokinetics, and a methylsulfonyl group attached to the piperidine nitrogen, a moiety known to modulate properties like solubility and target binding. Compounds containing the piperidine-4-carboxamide framework have been explored across a wide spectrum of therapeutic areas, including as agents with neuroprotective, anticancer, and anti-diabetic properties, as well as ligands for various central nervous system receptors . The specific substitution pattern on this molecule suggests potential for research into enzyme inhibition or receptor modulation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O4S/c1-26(24,25)21-8-6-12(7-9-21)15(23)20-10-14(22)11-2-4-13(5-3-11)16(17,18)19/h2-5,12,14,22H,6-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPGMLZPFVGLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethylphenyl group and a hydroxyl group, contributing to its unique chemical properties. Its molecular formula is C17H18F3N2O3SC_{17}H_{18}F_{3}N_{2}O_{3}S with a molecular weight of approximately 392.39 g/mol.

Research indicates that the biological activity of this compound may be attributed to its interactions with various biological targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Enzyme Inhibition

Studies have shown that compounds with similar structural motifs exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives with trifluoromethyl groups have demonstrated dual inhibitory effects against AChE and BChE, with IC50 values ranging from 5.4 μM to 10.4 μM for AChE inhibition .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Antitumor Activity Exhibits selective cytotoxicity against various cancer cell lines.
Neuroprotective Effects Potential protective effects against neurotoxic agents like cisplatin.
Enzyme Inhibition Inhibits AChE and BChE, relevant for Alzheimer's disease treatment strategies.

Case Studies

  • Antitumor Efficacy : In vitro studies have shown that similar piperidine derivatives significantly inhibit the growth of human breast and colorectal cancer cells, suggesting potential applications in oncology .
  • Neuroprotection : A study investigated the protective effects of related compounds against cisplatin-induced nephrotoxicity in animal models. Results indicated that co-administration significantly reduced nephrotoxic markers while preserving antitumor efficacy .
  • Cognitive Enhancement : Compounds with similar structures have been evaluated for their ability to enhance cognitive function by inhibiting cholinesterases, which are critical in neurotransmission .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the piperidine structure can lead to enhanced biological activity. For example:

  • The presence of electron-withdrawing groups like trifluoromethyl increases potency against certain biological targets.
  • Hydroxyl substitutions improve solubility and bioavailability.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H15F3N2O3SC_{18}H_{15}F_3N_2O_3S and a molecular weight of approximately 391.3 g/mol. Its structure features a piperidine ring substituted with a methylsulfonyl group and a hydroxy-trifluoromethyl phenyl moiety, which is crucial for its biological activity.

2.1 Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For example, studies have shown that related trifluoromethyl-substituted compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The sulfonamide moiety is often associated with enhanced cytotoxicity against various cancer cell lines, including breast and colon cancers .

2.2 Neuropharmacological Effects

The compound's structural similarity to known psychoactive agents suggests potential applications in treating neurological disorders. In vitro studies have demonstrated that derivatives of piperidine can exhibit high affinity for neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET) . This interaction may lead to therapeutic effects in conditions such as depression and anxiety.

Case Studies

Several studies have explored the applications of similar compounds:

  • Study on Anticancer Activity : A compound structurally related to N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide was evaluated for its ability to induce apoptosis in human cancer cell lines. Results showed significant cytotoxic effects, indicating its potential as an anticancer agent .
  • Neurotransmitter Interaction Study : A series of piperidine derivatives were tested for their interaction with DAT and NET. The findings revealed that certain modifications led to increased binding affinity, suggesting potential use in treating mood disorders .

Comparison with Similar Compounds

Research Implications and Gaps

  • Species-Specific Efficacy : highlights the challenge of translating beta 3-AR agonist activity from rodents to humans. Structural optimization (e.g., para-CF₃ positioning) may mitigate this .
  • Synthetic Accessibility: The methylsulfonyl group in the target compound offers synthetic simplicity compared to prop-2-enoyl or pyrimidine-based analogs .
  • Data Limitations : Direct pharmacological data for the target compound are absent in the evidence. Further studies on receptor binding, pharmacokinetics, and toxicity are needed.

Q & A

Q. How can scale-up challenges (e.g., low yield in multi-step synthesis) be systematically addressed?

  • Methodological Answer :
  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener, scalable reactions .
  • Flow chemistry : Implement continuous processing for exothermic steps (e.g., sulfonylation) .
  • Crystallization screening : Use Polymorph Predictor software to identify stable crystal forms for bulk storage .

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